cis-Ned 19
Overview
Description
Mechanism of Action
Target of Action
cis-Ned 19 is an irreversible antagonist of Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) . NAADP is one of the most potent calcium-mobilizing second messengers and has been studied in different eukaryotic cell types . The primary role of NAADP is to mobilize calcium ions (Ca2+) within cells, which is a crucial process for various cellular functions .
Mode of Action
This compound inhibits NAADP-mediated Ca2+ release and [32 P]NAADP binding . It is thought to interact directly or indirectly with Two-Pore Channels (TPCs) on acidic organelles . TPCs are integral membrane proteins that mediate NAADP-dependent Ca2+ release from acidic organelles such as lysosomes .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the NAADP-mediated calcium signaling pathway . By inhibiting NAADP, this compound disrupts the normal calcium signaling within cells. This disruption can affect various downstream cellular processes that rely on calcium signaling, such as T-cell activation .
Pharmacokinetics
It is known that this compound is cell-permeable , which suggests that it can be absorbed and distributed within cells. The compound’s impact on bioavailability would depend on factors such as dosage, route of administration, and individual patient characteristics.
Result of Action
The molecular effect of this compound is the inhibition of NAADP-mediated Ca2+ release . On a cellular level, this can lead to changes in various cellular functions that rely on calcium signaling. For example, it has been shown to inhibit T-cell receptor-mediated calcium flux and its downstream effector functions in primary memory CD4 + T cells .
Biochemical Analysis
Biochemical Properties
cis-Ned 19 plays a significant role in biochemical reactions by inhibiting NAADP-mediated calcium signaling. It interacts with NAADP receptors, inhibiting calcium release with an IC50 of 800 nM . This compound also binds to [32P]NAADP with an IC50 of 15 μM . The interaction of this compound with these receptors is crucial for its function as a calcium signaling inhibitor.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting calcium release, which is essential for numerous cellular activities. This compound affects cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to reduce cell proliferation and induce apoptosis in a time-dependent manner . It also affects the expression of proteins such as N-cadherin and E-cadherin, influencing cell migratory behavior .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with NAADP receptors, leading to the inhibition of calcium release. This compound acts as an irreversible antagonist, meaning it permanently binds to its target, preventing further calcium signaling. By inhibiting NAADP-mediated calcium release, this compound disrupts various downstream signaling pathways and cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can reduce cell proliferation and induce apoptosis over a period of 24 to 72 hours . These temporal effects are essential for understanding the compound’s potential therapeutic applications and limitations.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits calcium release and influences cellular processes without causing significant toxicity. At higher doses, this compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental and therapeutic settings .
Metabolic Pathways
This compound is involved in metabolic pathways related to calcium signaling. It interacts with enzymes and cofactors that regulate calcium release and signaling. By inhibiting NAADP-mediated calcium release, this compound affects metabolic flux and metabolite levels, influencing various cellular processes and functions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation, which are critical for its function as a calcium signaling inhibitor. The transport and distribution of this compound influence its effectiveness and potential side effects in experimental and therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within cells determines its ability to inhibit calcium release and influence cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of cis-Ned 19 involves multiple steps, including the reaction of specific chemical precursors under controlled conditions.
Industrial Production Methods: : Industrial production methods for this compound are not widely documented, as it is primarily used for research purposes. The compound is synthesized in specialized laboratories following stringent protocols to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions: : cis-Ned 19 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out under controlled laboratory conditions to study the compound’s properties and behavior .
Common Reagents and Conditions: : Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and various solvents. The specific conditions depend on the desired reaction and the experimental setup .
Major Products Formed: : The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
cis-Ned 19 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its key applications include:
Chemistry: Used to study the chemical properties and reactivity of NAADP antagonists
Biology: Employed in research on calcium signaling pathways and their role in cellular processes
Medicine: Investigated for its potential therapeutic applications in diseases related to calcium signaling dysregulation
Industry: Utilized in the development of new chemical probes and tools for research purposes
Comparison with Similar Compounds
cis-Ned 19 is often compared with its stereoisomer, trans-Ned 19, which also acts as a NAADP antagonist but with different potency and binding characteristics . Other similar compounds include various NAADP antagonists and calcium signaling inhibitors . The uniqueness of this compound lies in its specific stereochemistry and its irreversible inhibition of NAADP receptors .
List of Similar Compounds
- trans-Ned 19
- Ned 19
- Other NAADP antagonists
Biological Activity
Introduction
Cis-Ned 19 is an irreversible antagonist of nicotinic acid adenine dinucleotide phosphate (NAADP), a molecule known for its role in calcium signaling pathways. This article explores the biological activity of this compound, including its mechanism of action, efficacy in various biological systems, and implications for research and therapeutic applications.
Chemical Characteristics
This compound has the following chemical structure:
- Chemical Name : (1S,3S)-1-[3-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
- Molecular Formula : C23H28F N3O3
- Purity : ≥97%
This compound functions primarily as a NAADP antagonist. It inhibits calcium release from intracellular stores, which is critical for various cellular functions. The compound has been shown to have a concentration-dependent inhibitory effect on NAADP-mediated calcium release, with an IC50 value of approximately 800 nM for calcium release and 15 μM for [^32P]NAADP binding .
Structure-Activity Relationship
The biological activity of this compound is closely linked to its structural components:
- Fluorine and Carboxylic Acid Groups : These groups are essential for its effectiveness. Modifications to these functional groups can significantly alter the compound's potency .
- Stereoisomerism : The cis form exhibits different biological activities compared to its trans counterpart, particularly in terms of potency and selectivity towards NAADP receptors .
Inhibition of Calcium Signaling
Research indicates that this compound effectively inhibits TCR-mediated calcium flux in primary memory CD4+ T cells. In one study, treatment with this compound resulted in significant inhibition of T cell proliferation at concentrations of 50 and 100 µM .
Comparative Efficacy
The following table summarizes the biological activity of this compound compared to other related compounds:
Compound | IC50 (Ca²⁺ Release) | IC50 ([^32P]NAADP Binding) | Notes |
---|---|---|---|
This compound | 800 nM | 15 μM | Irreversible antagonist |
trans-Ned 19 | Higher than cis | Not specified | Lower potency compared to cis form |
Ned-20 | >100 μM | Not applicable | No significant inhibition observed |
Case Studies
- Calcium Release Assays : In sea urchin egg homogenates, this compound demonstrated potent inhibition of NAADP-mediated calcium release, confirming its role as a selective antagonist .
- Vascular Studies : this compound was shown to relax aortic rings pre-constricted by norepinephrine (NE), indicating its potential vascular effects. The relative potency was higher compared to trans-Ned 19, suggesting that this compound may have distinct physiological roles .
Implications for Future Research
The unique properties of this compound make it a valuable tool for studying calcium signaling pathways and their implications in various physiological processes. Its ability to selectively inhibit NAADP-mediated signaling opens avenues for exploring therapeutic interventions in conditions where calcium signaling is dysregulated.
Potential Applications
- Cancer Therapy : Targeting calcium signaling pathways may provide new strategies for cancer treatment.
- Neurobiology : Understanding the role of NAADP in neuronal signaling could lead to insights into neurodegenerative diseases.
Properties
IUPAC Name |
(1S,3S)-1-[3-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31FN4O3/c1-38-27-11-10-19(16-20(27)18-34-12-14-35(15-13-34)26-9-5-3-7-23(26)31)28-29-22(17-25(33-28)30(36)37)21-6-2-4-8-24(21)32-29/h2-11,16,25,28,32-33H,12-15,17-18H2,1H3,(H,36,37)/t25-,28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUHCEERDBRGPQZ-LSYYVWMOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3=C(CC(N2)C(=O)O)C4=CC=CC=C4N3)CN5CCN(CC5)C6=CC=CC=C6F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@H]2C3=C(C[C@H](N2)C(=O)O)C4=CC=CC=C4N3)CN5CCN(CC5)C6=CC=CC=C6F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31FN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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